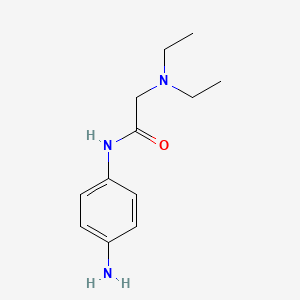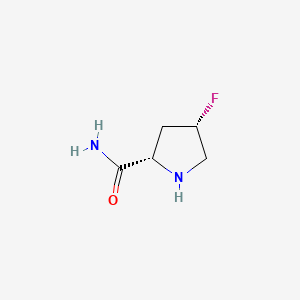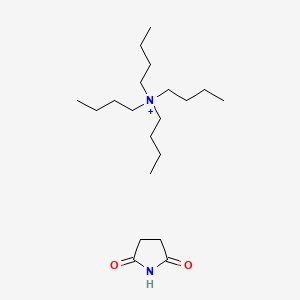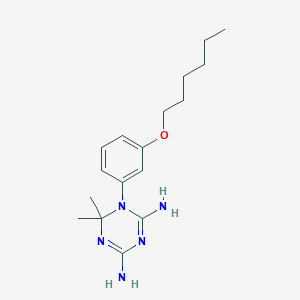
1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is a synthetic organic compound known for its unique structure and chemical properties. The presence of the hexyloxy group attached to a phenyl ring, combined with the triazine core, renders it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic routes and reaction conditions: The preparation of 1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine typically involves a multi-step synthesis. The initial step often includes the alkylation of 3-hydroxyphenyl compounds with hexyl bromide in the presence of a base to introduce the hexyloxy group. This is followed by a series of condensation reactions where appropriate intermediates react under controlled conditions to form the triazine ring structure.
Industrial production methods: Industrial-scale production leverages optimized reaction pathways, incorporating catalysts and reagents to enhance yield and purity. The key industrial processes involve temperature control, solvent selection, and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of reactions it undergoes:
Oxidation: : This compound can undergo oxidation reactions, particularly at the alkyl and phenyl groups.
Reduction: : Reduction of the triazine ring can lead to the formation of different triazine derivatives.
Substitution: : The presence of various substituents allows for electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminum hydride.
Substitution reactions often involve halides and appropriate catalysts.
Major products formed from these reactions: Depending on the type of reaction, the major products can range from hydroxylated derivatives to fully reduced triazines and various substituted analogs.
Applications De Recherche Scientifique
1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine finds its applications across multiple domains:
Chemistry: : As a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: : Potential use in bioassays and as a probe in molecular biology.
Medicine: : Research into its pharmacological properties for drug development.
Industry: : Utilized in the creation of advanced materials and in polymer science.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets, often involving binding to active sites of enzymes or receptors. The pathways involved include modulation of enzyme activity or altering receptor function, which can influence biological pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structural motifs, such as those with different alkyl or aryl groups, 1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine offers unique reactivity and physical properties. Similar compounds include:
1-(3-(Methoxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
1-(3-(Ethoxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
These analogs highlight the impact of different substituents on the compound's overall behavior and applications.
Propriétés
IUPAC Name |
1-(3-hexoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-4-5-6-7-11-23-14-10-8-9-13(12-14)22-16(19)20-15(18)21-17(22,2)3/h8-10,12H,4-7,11H2,1-3H3,(H4,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJWGOAUOQPFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)N2C(=NC(=NC2(C)C)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


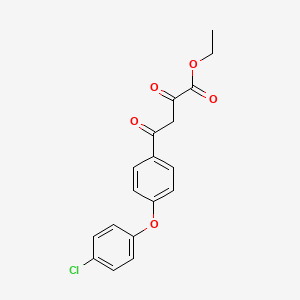
![1-Oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B3152929.png)

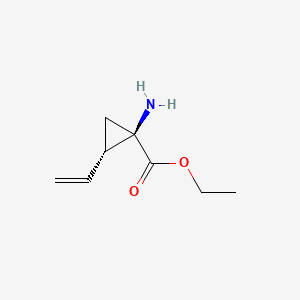
![3-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B3152951.png)

![N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine](/img/structure/B3152958.png)
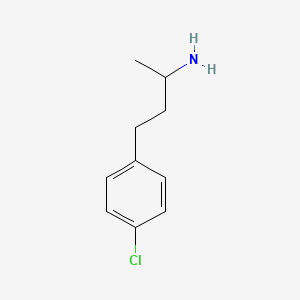
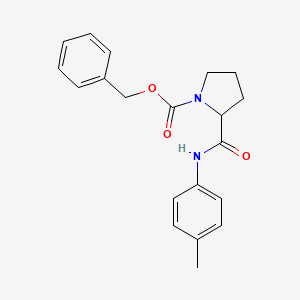
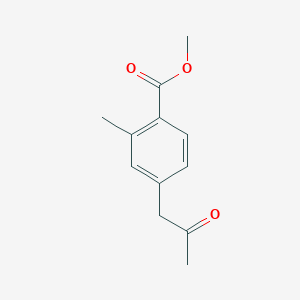
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one](/img/structure/B3152987.png)
